Cas no 1805229-02-0 (Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate
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- Inchi: 1S/C12H11BrF5NO3/c1-2-21-9(20)4-6-3-8(22-12(16,17)18)10(11(14)15)19-7(6)5-13/h3,11H,2,4-5H2,1H3
- InChI Key: UZXFVSOZJGXGGI-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC(=C(C(F)F)N=1)OC(F)(F)F)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 369
- XLogP3: 3.4
- Topological Polar Surface Area: 48.4
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029078975-1g |
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate |
1805229-02-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
Additional information on Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1805229-02-0): An Overview of a Versatile Compound in Modern Chemical Research
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1805229-02-0) is a complex and multifaceted compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, including drug discovery, agrochemicals, and materials science. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of this intriguing molecule.
The structure of Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate is particularly noteworthy. It consists of a pyridine ring substituted with a bromomethyl group, a difluoromethyl group, and a trifluoromethoxy group. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a valuable intermediate in the synthesis of more complex compounds.
One of the key aspects of Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate is its synthesis. Various methods have been developed to prepare this compound, each with its own advantages and limitations. A common approach involves the bromination of a pyridine derivative followed by the introduction of the difluoromethyl and trifluoromethoxy groups. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making the synthesis more accessible and cost-effective.
In terms of chemical properties, Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate exhibits high reactivity due to the presence of the bromomethyl group. This reactivity makes it an excellent starting material for various chemical transformations, including nucleophilic substitution reactions and cross-coupling reactions. The difluoromethyl and trifluoromethoxy groups also contribute to the molecule's stability and solubility, which are crucial factors in its application as an intermediate in drug discovery.
The pharmacological potential of Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate has been a subject of extensive research. Studies have shown that compounds with similar structural features exhibit potent biological activities, including antiviral, antibacterial, and anticancer properties. For instance, recent studies have demonstrated that derivatives of this compound show promising activity against certain types of cancer cells, making it a potential lead compound for further drug development.
In addition to its pharmaceutical applications, Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate has also found use in agrochemicals. The presence of fluorinated groups enhances the molecule's stability and bioavailability, making it suitable for use in pesticides and herbicides. Research in this area has focused on developing more environmentally friendly and effective agrochemicals that can help improve crop yields while minimizing environmental impact.
The materials science applications of Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate are another area of growing interest. The unique combination of functional groups in this molecule makes it a valuable building block for the synthesis of advanced materials with tailored properties. For example, derivatives of this compound have been used to create polymers with enhanced thermal stability and mechanical strength, which have potential applications in electronics and aerospace industries.
In conclusion, Ethyl 2-(bromomethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1805229-02-0) is a versatile compound with a wide range of applications in chemical research. Its unique structure and chemical properties make it an attractive candidate for drug discovery, agrochemical development, and materials science. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in modern chemistry.
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